molecular formula C44H56N4O8 B1664166 去乙酰长春花碱 CAS No. 3352-69-0

去乙酰长春花碱

货号 B1664166
CAS 编号: 3352-69-0
分子量: 768.9 g/mol
InChI 键: NDMPLJNOPCLANR-SAYSVMKTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desacetylvinblastine is a derivative of Vinblastine, a vinca alkaloid used to treat various types of cancers including breast cancer, testicular cancer, neuroblastoma, Hodgkin’s and non-Hodgkins lymphoma, mycosis fungoides, histiocytosis, and Kaposi’s sarcoma .


Synthesis Analysis

The synthesis of Desacetylvinblastine involves a direct coupling of catharanthine with vindoline. The process includes an Fe (III)-promoted coupling reaction initiated by the generation of a presumed catharanthine radical cation that undergoes a subsequent oxidative fragmentation and diastereoselective coupling with vindoline .


Molecular Structure Analysis

Desacetylvinblastine has an empirical formula of C44H56N4O8 and a molecular weight of 768.94 .


Chemical Reactions Analysis

Desacetylvinblastine monohydrazide (DAVLBH) has been shown to disrupt tumor vessels by promoting the internalization of vascular endothelial cadherin (VE-cadherin). This increases endothelial cell permeability and ultimately results in vascular disruption .


Physical And Chemical Properties Analysis

Desacetylvinblastine is a pharmaceutical primary standard belonging to the vinblastine API family. It is used in the synthesis of substances and as a laboratory chemical .

科学研究应用

叶酸靶向化疗

去乙酰长春花碱单酰肼(DAVLBH),又称 EC140,是一种创新的叶酸偶联物,对叶酸受体阳性的细胞和肿瘤表现出显着的生物活性。EC140 是通过将维生素叶酸的肽类似物与 DAVLBH 偶联合成的,在临床前研究中显示出希望,在体外和体内提供特定的、剂量反应的活性,且毒性最小。这些发现表明在靶向化疗应用中进行进一步的临床前和临床研究的潜力 (利蒙等人,2006).

与微管蛋白结合和微管抑制

通过乙酰化去乙酰长春花碱合成的氚标记长春花碱已被用于研究长春花碱与微管蛋白的结合。这项研究表明,去乙酰长春花碱竞争性抑制长春花碱与微管蛋白的结合,这表明其作用机制涉及抑制微管聚合而不是破坏预先形成的微管 (威尔逊等人,1975).

靶向化疗药物的开发

叶酸和去乙酰长春花碱单酰肼的水溶性衍生物 EC145 的设计和合成证明了靶向化疗药物的潜力。EC145 被设计为靶向叶酸受体,对叶酸受体阳性细胞保留高亲和力,为癌症治疗的进一步发展提供了基础 (弗拉霍夫等人,2006).

在肿瘤模型中的比较疗效

叶酸靶向的长春花生物碱偶联物(如 EC140 和 EC145)的比较研究突出了它们在同系和异种移植肿瘤模型中的疗效。特别是 EC145,表现出更高的活性和更好的耐受性,表明其作为靶向化疗剂的潜在优势 (利蒙等人,2007).

头孢菌素-长春花生物碱前药

用去乙酰长春花碱酰肼取代的头孢菌素 20 的合成代表了针对实体瘤靶向给药的新方法。该策略利用头孢菌素中的 β-内酰胺键水解来释放长春花生物碱,从而可能提高治疗效果 (容海姆等人,1992).

长春花碱衍生物-寡精氨酸偶联物

将长春花碱与寡精氨酸肽偶联提供了一种提高长春花碱对耐药细胞疗效的策略。这种方法保持了长春花碱的微管结合能力,有可能增强其对人白血病细胞的抗增殖作用 (巴诺奇等人,2010).

使用影像学技术监测治疗效果

已经利用血管内相干运动 (IVIM) DWI 和 R2* 映射来监测去乙酰长春花碱单酰肼 (DAVLBH) 在实验性肝细胞癌小鼠模型中的治疗效果。这些成像技术最早可以在治疗后一小时检测到破坏血管的效应,为评估治疗反应提供了有价值的工具 (梁等人,2019).

安全和危害

Desacetylvinblastine is harmful if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Desacetylvinblastine monohydrazide (DAVLBH) is currently being evaluated for its potential as a vascular disrupting agent in cancer treatment. It has shown promising results in preclinical studies and is being considered for further evaluation in clinical trials . Future research will likely focus on optimizing its therapeutic efficacy and minimizing its side effects.

属性

IUPAC Name

methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35+,36-,37-,40+,41-,42?,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMPLJNOPCLANR-SAYSVMKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19694-26-9 (sulfate[1:1] salt)
Record name 4-Desacetylvinblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylvinblastine

CAS RN

3352-69-0
Record name 4-Desacetylvinblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylvinblastine
Reactant of Route 2
Desacetylvinblastine
Reactant of Route 3
Desacetylvinblastine
Reactant of Route 4
Desacetylvinblastine
Reactant of Route 5
Desacetylvinblastine
Reactant of Route 6
Desacetylvinblastine

Citations

For This Compound
823
Citations
BH Petersen, SV DeHerdt, DW Schneck, TF Bumol - Cancer research, 1991 - AACR
Monoclonal antibody (MoAb) conjugates have been used to treat a variety of malignancies. The majority of the MoAbs which have been used therapeutically are from murine sources. …
Number of citations: 69 aacrjournals.org
IR Vlahov, HKR Santhapuram, PJ Kleindl… - Bioorganic & medicinal …, 2006 - Elsevier
… ppm (five from the folate moiety and six from the desacetylvinblastine moiety). The signals for the two olefinic protons in desacetylvinblastine appeared at 5.5 ppm (d) and 5.7 ppm (m). …
Number of citations: 201 www.sciencedirect.com
X Lei, M Chen, M Huang, X Li, C Shi, D Zhang… - Theranostics, 2018 - ncbi.nlm.nih.gov
Vinca alkaloids, the well-known tubulin-binding agents, are widely used for the clinical treatment of malignant tumors. However, little attention has been paid to their vascular disrupting …
Number of citations: 18 www.ncbi.nlm.nih.gov
RH Himes, RN Kersey, I Heller-Bettinger, FE Samson - Cancer Research, 1976 - AACR
… 3 compounds inhibit axoplasmic transport with almost equal effectiveness (17) and that there is little difference in the apparent binding constants of VLB, VCR, and desacetylvinblastine …
Number of citations: 269 aacrjournals.org
MJ Sweeney, GB Boder, GJ Cullinan, HW Culp… - Cancer Research, 1978 - AACR
Vindesine (VDS; deacetyl vinblastine amide sulfate) given ip daily completely inhibited the growth of both the Ridgeway osteogenic sarcoma at 0.4 mg/kg and the Gardner …
Number of citations: 50 aacrjournals.org
ME Spearman, RM Goodwin, LD Apelgren… - Journal of Pharmacology …, 1987 - ASPET
The monoclonal antibody-vinca alkaloid conjugate, KS1/4-DAVLB (LY256787), and free 4-desacetylvinblastine (DAVLB) were administered iv to male athymic nude mice bearing P3/…
Number of citations: 38 jpet.aspetjournals.org
M Schrappe, TF Bumol, LD Apelgren, SL Briggs… - Cancer research, 1992 - AACR
A conjugate of 4-desacetylvinblastine-3-carboxyhydrazide (DAVLBHY) and the glioma-reactive monoclonal antibody (mAb) 9.2.27 induced long-term suppression of tumor growth in …
Number of citations: 52 aacrjournals.org
X Lei, M Chen, Q Nie, J Hu, Z Zhuo, A Yiu… - American journal of …, 2016 - ncbi.nlm.nih.gov
Tumor angiogenic process is regulated by multiple proangiogenic pathways, such as vascular endothelial growth factor receptor 2 (VEGFR2) and Axl receptor tyrosine kinase (Axl). Axl …
Number of citations: 22 www.ncbi.nlm.nih.gov
LD Apelgren, DL Zimmerman, SL Briggs, TF Bumol - Cancer research, 1990 - AACR
The activity of the conjugate of monoclonal antibody KS1/4 with 4-desacetylvinblastine-3-carboxhydrazide (KS1/4-DAVLB-HY) was explored in the OVCAR-3 human ovarian xenograft …
Number of citations: 49 aacrjournals.org
R Zhao, N Diop-Bove, ID Goldman - Molecular Pharmacology, 2014 - ASPET
The reduced folate carrier (RFC), proton-coupled folate transporter (PCFT), and folate receptors (FR) are folate-specific transporters. Antifolates currently in the clinic, such as …
Number of citations: 23 molpharm.aspetjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。